molecular formula C25H22N2O2S B11548333 Benzyl 2-[(3-cyano-4-phenyl-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]acetate

Benzyl 2-[(3-cyano-4-phenyl-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]acetate

Cat. No.: B11548333
M. Wt: 414.5 g/mol
InChI Key: MGKDFLMWCLHIRM-UHFFFAOYSA-N
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Description

Benzyl 2-[(3-cyano-4-phenyl-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]acetate is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a benzyl group, a cyano group, and a sulfanyl acetate moiety attached to a tetrahydroquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-[(3-cyano-4-phenyl-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]acetate typically involves multi-step organic reactions. One common method includes the condensation of 3-cyano-4-phenyl-5,6,7,8-tetrahydroquinoline with benzyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-[(3-cyano-4-phenyl-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]acetate undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine group under appropriate conditions.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are used in substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, primary amines, and substituted benzyl derivatives.

Scientific Research Applications

Benzyl 2-[(3-cyano-4-phenyl-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl 2-[(3-cyano-4-phenyl-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]acetate involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, while the sulfanyl group can participate in redox reactions. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 2-[(3-cyano-4-phenyl-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]acetate is unique due to its combination of a tetrahydroquinoline ring with a cyano and sulfanyl acetate moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C25H22N2O2S

Molecular Weight

414.5 g/mol

IUPAC Name

benzyl 2-[(3-cyano-4-phenyl-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]acetate

InChI

InChI=1S/C25H22N2O2S/c26-15-21-24(19-11-5-2-6-12-19)20-13-7-8-14-22(20)27-25(21)30-17-23(28)29-16-18-9-3-1-4-10-18/h1-6,9-12H,7-8,13-14,16-17H2

InChI Key

MGKDFLMWCLHIRM-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=C(C(=N2)SCC(=O)OCC3=CC=CC=C3)C#N)C4=CC=CC=C4

Origin of Product

United States

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